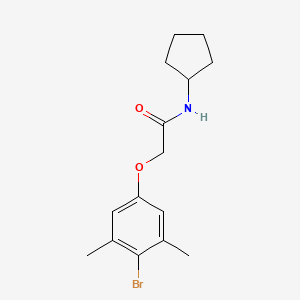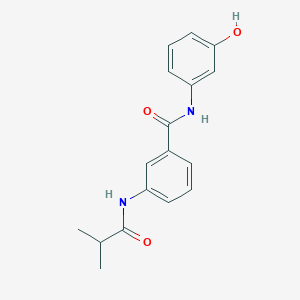
N-(3-hydroxyphenyl)-3-(isobutyrylamino)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-hydroxyphenyl)-3-(isobutyrylamino)benzamide, also known as HIBA, is a chemical compound that has gained increasing attention in scientific research due to its potential therapeutic applications. HIBA is a derivative of the naturally occurring amino acid, tyrosine, and has been found to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of N-(3-hydroxyphenyl)-3-(isobutyrylamino)benzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways and cellular processes. This compound has been shown to activate the AMPK signaling pathway, which plays a key role in regulating cellular energy metabolism and promoting cell survival. This compound has also been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and anti-cancer activity. This compound has also been shown to improve glucose metabolism and insulin sensitivity, potentially providing a therapeutic approach for diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-hydroxyphenyl)-3-(isobutyrylamino)benzamide in lab experiments is its relatively low toxicity, which allows for higher concentrations to be used without causing significant harm to cells or animals. However, one limitation is the lack of standardized protocols for the use of this compound in various experimental settings, which can lead to variability in results.
Direcciones Futuras
There are several potential future directions for research on N-(3-hydroxyphenyl)-3-(isobutyrylamino)benzamide. One area of interest is the development of this compound derivatives with improved bioavailability and pharmacokinetic properties. Another area of interest is the investigation of this compound's potential as a therapeutic agent for other diseases, such as metabolic disorders and autoimmune diseases. Additionally, further research is needed to fully elucidate the mechanism of action of this compound and its effects on various signaling pathways and cellular processes.
Métodos De Síntesis
The synthesis of N-(3-hydroxyphenyl)-3-(isobutyrylamino)benzamide involves the reaction of 3-(isobutyrylamino)benzoic acid with 3-nitrophenol in the presence of a reducing agent such as sodium borohydride. The resulting product is then hydrolyzed to yield this compound.
Aplicaciones Científicas De Investigación
N-(3-hydroxyphenyl)-3-(isobutyrylamino)benzamide has been studied for its potential therapeutic applications in various fields of research, including cancer treatment, neuroprotection, and cardiovascular disease. In cancer research, this compound has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neuroprotection research, this compound has been shown to protect neurons from oxidative stress and inflammation, potentially providing a therapeutic approach for neurodegenerative diseases such as Alzheimer's and Parkinson's. In cardiovascular disease research, this compound has been found to improve endothelial function and reduce inflammation, suggesting a potential role in the prevention and treatment of cardiovascular disease.
Propiedades
IUPAC Name |
N-(3-hydroxyphenyl)-3-(2-methylpropanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-11(2)16(21)18-13-6-3-5-12(9-13)17(22)19-14-7-4-8-15(20)10-14/h3-11,20H,1-2H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMBYZXUJWIKBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5859449.png)
![5-[(4-nitrobenzyl)thio]-N-phenyl-1,3,4-thiadiazol-2-amine](/img/structure/B5859457.png)
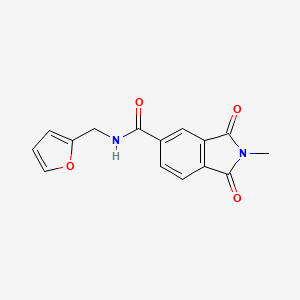
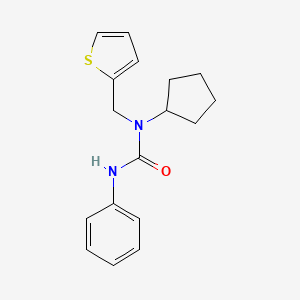
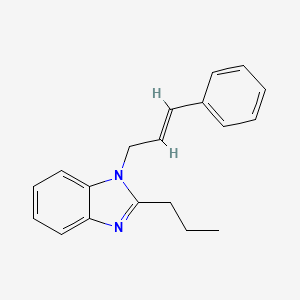
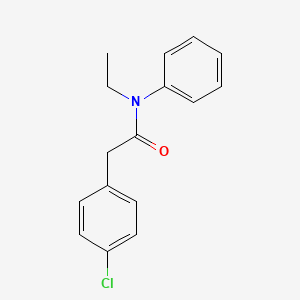

![N-allyl-3-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5859492.png)
![2-methoxy-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5859507.png)



![1-allyl-5-{[2-(methylthio)-5-pyrimidinyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5859555.png)
